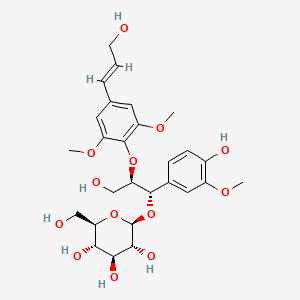

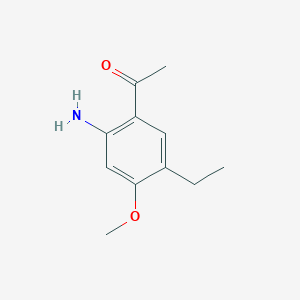

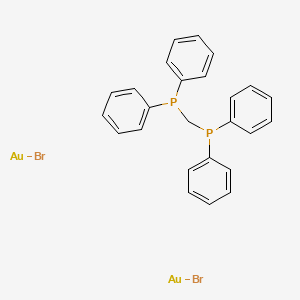

![molecular formula C9H12ClN3 B1504171 (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine CAS No. 1259780-63-6](/img/structure/B1504171.png)

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The reaction conditions often require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the imidazo[1,2-a]pyridine core[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization techniques, including the use of green chemistry principles, are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: can undergo various chemical reactions, including:

Oxidation: : Converting the amine group to an amide or nitro group.

Reduction: : Reducing nitro groups to amines or carbonyl groups to alcohols.

Substitution: : Replacing hydrogen atoms on the imidazo[1,2-a]pyridine ring with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include chromium(VI) oxide and peroxides . Conditions may involve heating under reflux.

Reduction: : Typical reagents are sodium borohydride and iron powder . Conditions often require acidic or neutral environments.

Substitution: : Reagents such as halogens and nucleophiles are used, with conditions varying based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include imidazo[1,2-a]pyridine derivatives with various functional groups, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: has several scientific research applications:

Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceuticals , particularly those targeting central nervous system disorders and inflammatory diseases .

Biology: : The compound is employed in biochemical assays to study enzyme activities and protein interactions.

Material Science: : It serves as a precursor for the development of advanced materials with unique optical and electronic properties.

Organic Synthesis: : It is utilized in the synthesis of complex organic molecules for research purposes.

Wirkmechanismus

The mechanism by which (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. For example, in medicinal applications, it may modulate signal transduction pathways or enzyme activities to achieve therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: is compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridazines . While these compounds share structural similarities, This compound is unique in its chiral center , which can impart distinct biological activities and pharmacokinetic properties.

List of Similar Compounds

Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyridazines

Imidazo[1,2-a]quinolines

Imidazo[1,2-a]benzimidazoles

Eigenschaften

CAS-Nummer |

1259780-63-6 |

|---|---|

Molekularformel |

C9H12ClN3 |

Molekulargewicht |

197.66 g/mol |

IUPAC-Name |

(1R)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride |

InChI |

InChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1 |

InChI-Schlüssel |

MWVMBDNGTWCEMK-OGFXRTJISA-N |

SMILES |

CC(C1=CN2C=CN=C2C=C1)N |

Isomerische SMILES |

C[C@H](C1=CN2C=CN=C2C=C1)N.Cl |

Kanonische SMILES |

CC(C1=CN2C=CN=C2C=C1)N.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

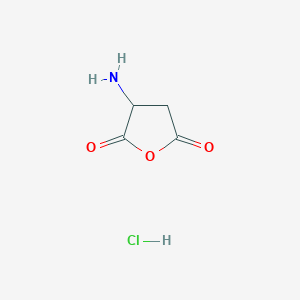

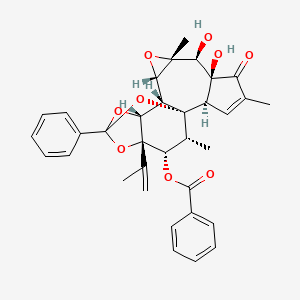

![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)

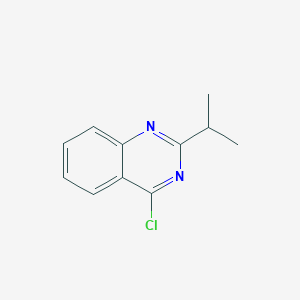

![6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504107.png)

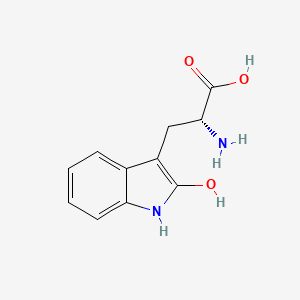

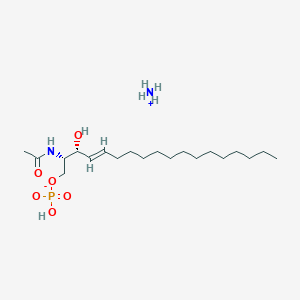

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504116.png)